N,N'-Bis[(4-chloro-1,3-benzothiazol-2-yl)]-N''-methylguanidine
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Overview
Description
N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]-N’'-methylguanidine is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]-N’'-methylguanidine typically involves the condensation of 4-chloro-1,3-benzothiazole-2-amine with N-methylguanidine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as iodine . The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow reactors. These methods can significantly reduce reaction times and improve yields. Additionally, green chemistry approaches, such as using water as a solvent and recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]-N’'-methylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]-N’'-methylguanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]-N’'-methylguanidine involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound may inhibit enzymes critical for bacterial cell wall synthesis or DNA replication . In medicinal applications, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis[(4-nitro-1,3-benzothiazol-2-yl)]-N’'-methylguanidine
- N,N’-Bis[(4-bromo-1,3-benzothiazol-2-yl)]-N’'-methylguanidine
- N,N’-Bis[(4-methyl-1,3-benzothiazol-2-yl)]-N’'-methylguanidine
Uniqueness
N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]-N’'-methylguanidine is unique due to the presence of chloro groups, which can significantly influence its reactivity and biological activity. The chloro groups can participate in various substitution reactions, making the compound versatile for further chemical modifications .
Properties
CAS No. |
62540-20-9 |
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Molecular Formula |
C16H11Cl2N5S2 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
1,3-bis(4-chloro-1,3-benzothiazol-2-yl)-2-methylguanidine |
InChI |
InChI=1S/C16H11Cl2N5S2/c1-19-14(22-15-20-12-8(17)4-2-6-10(12)24-15)23-16-21-13-9(18)5-3-7-11(13)25-16/h2-7H,1H3,(H2,19,20,21,22,23) |
InChI Key |
UKPOQAWVFDNDQB-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC1=NC2=C(S1)C=CC=C2Cl)NC3=NC4=C(S3)C=CC=C4Cl |
Origin of Product |
United States |
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